2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole
Description
2-({[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with a tetrazole moiety via a sulfanyl-methyl linker. The benzoxazole ring (a bicyclic structure with oxygen and nitrogen atoms) is substituted at the 2-position by a sulfanyl group connected to a 4-bromophenyl-tetrazole unit.
The synthesis of such derivatives typically involves multi-step reactions, including cyclization and coupling steps. For example, analogous benzoxazole derivatives are synthesized via hydrazide intermediates reacting with carbon disulfide and cyclizing agents like hydrazine hydrate . The 4-bromophenyl group enhances lipophilicity and may influence binding affinity in biological systems, while the tetrazole moiety mimics carboxylate groups in drug-receptor interactions .
Properties
IUPAC Name |
2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5OS/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-23-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQJSUPCFHEOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NN=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a copper catalyst.
S-Alkylation: The tetrazole derivative is then subjected to S-alkylation with 2-mercaptobenzoxazole in an alkaline medium to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural analogs and their distinguishing features:
Key Differences and Implications
Core Heterocycles: Benzoxazole vs. Benzothiazole (): Replacing oxygen with sulfur in the benzothiazole core increases electron density and may alter metabolic stability or receptor binding .
Sulfanyl vs. Carboxylate Linkers: The sulfanyl group in the target compound offers greater resistance to enzymatic hydrolysis compared to ester or carboxylate linkages in drugs like valsartan .
Pharmacological Profiles :
- While losartan and valsartan () are clinically validated antihypertensives, the target compound’s benzoxazole-tetrazole hybrid may exhibit untapped antimicrobial or anti-inflammatory properties, as seen in other benzoxazole derivatives .
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